Tradipitant
Übersicht
Beschreibung
Tradipitant, also known by its chemical name (2-(1-(3,5-Bis(trifluoromethyl)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)(2-chlorophenyl)methanone, is an experimental drug that functions as a neurokinin 1 receptor antagonist. It is primarily being investigated for its potential therapeutic effects in treating conditions such as gastroparesis, pruritus, and motion sickness .
Wissenschaftliche Forschungsanwendungen
Tradipitant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um das Verhalten von Neurokinin-1-Rezeptor-Antagonisten zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Neurokinin-1-Rezeptoren in verschiedenen biologischen Systemen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Gastroparese, Pruritus und Reisekrankheit untersucht
Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Therapeutika.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Neurokinin-1-Rezeptoren blockiert, die an der Übertragung von Schmerz und anderen sensorischen Signalen beteiligt sind. Durch die Hemmung dieser Rezeptoren kann this compound Symptome wie Übelkeit und Erbrechen reduzieren. Die Verbindung wirkt sowohl auf das zentrale als auch auf das periphere Nervensystem und beeinflusst die Magenmotilität und die für Übelkeit verantwortlichen Hirnareale .
Wirkmechanismus
Target of Action
Tradipitant is a neurokinin 1 receptor (NK1R) antagonist . NK1R is a receptor for substance P, a neuropeptide involved in the transmission of pain and the body’s stress responses . By blocking these receptors, this compound can potentially modulate the effects of substance P .
Mode of Action
This compound works by blocking the NK1 receptors . This blockade prevents substance P from binding to these receptors, thereby inhibiting the transmission of pain and stress responses . This compound is thought to have a dual therapeutic effect in gastroparesis by affecting gastric motility through a local action as well as affecting the brain regions responsible for nausea and vomiting .
Biochemical Pathways
The mechanism of action for this compound revolves around its ability to block the NK1 receptor . The blockade of NK1 receptors by this compound can influence the nauseogenic pathways and gastric motility . This action is thought to be central to its potential therapeutic effects in conditions like gastroparesis .
Pharmacokinetics
It’s known that the effects of this compound can be influenced by its exposure levels
Result of Action
This compound has shown potential in reducing symptoms in conditions like gastroparesis and motion sickness . In clinical trials, this compound has been found to reduce the incidence of vomiting and improve nausea scores . It’s also been observed that patients with high blood levels of this compound showed significant improvements in nausea .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the treatment of motion sickness, the efficacy of this compound was tested under real-world conditions on boats in varied sea conditions . The results showed that this compound was effective in preventing vomiting associated with motion sickness under these conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tradipitant umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess umfasst typischerweise:
Bildung des Triazolrings: Dies wird durch eine Cycloadditionsreaktion zwischen einem Azid und einem Alkin erreicht.
Anlagerung des Pyridinrings: Das Triazol-Zwischenprodukt wird dann mit einem Pyridinderivat gekoppelt.
Einführung der Benzylgruppe: Der letzte Schritt beinhaltet die Addition der Benzylgruppe, die mit Trifluormethylgruppen substituiert ist.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:
Skalierung der Reaktionsbedingungen: Sicherstellen, dass die Reaktionen im großen Maßstab durchgeführt werden können, ohne dass die Effizienz deutlich beeinträchtigt wird.
Reinigungsprozesse: Einsatz von Techniken wie Umkristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tradipitant durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die aromatischen Ringe in this compound können Substitutionsreaktionen eingehen, bei denen ein Substituent durch einen anderen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder Nitrierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann.
Vergleich Mit ähnlichen Verbindungen
Tradipitant ist unter den Neurokinin-1-Rezeptor-Antagonisten einzigartig aufgrund seiner spezifischen chemischen Struktur und seiner hohen Selektivität für den Rezeptor. Ähnliche Verbindungen sind:
Aprepitant: Ein weiterer Neurokinin-1-Rezeptor-Antagonist, der zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.
Rolapitant: Wird für ähnliche Indikationen wie Aprepitant eingesetzt, hat aber eine längere Halbwertszeit.
Fosaprepitant: Ein Prodrug von Aprepitant, das im Körper zu Aprepitant umgewandelt wird.
Eigenschaften
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tradipitant?
A1: this compound is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]
Q2: How does this compound's antagonism of the NK-1R translate into its therapeutic effects?
A2: By blocking Substance P from binding to the NK-1R, this compound disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]
Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for this compound based on its mechanism of action?
A3: Given the role of Substance P and the NK-1R in other physiological processes, this compound is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.
Q5: Is there any information available on the spectroscopic data of this compound, such as NMR or IR spectra?
A5: The provided abstracts don't delve into the spectroscopic characterization of this compound. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.
Q6: What is the typical route of administration for this compound in clinical trials?
A6: Clinical trials studying this compound have predominantly employed oral administration of the drug. [, , , , ]
Q7: Have there been any studies examining the pharmacokinetics of this compound, such as its absorption, distribution, metabolism, and excretion (ADME)?
A7: While the provided abstracts don't offer specifics on this compound's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []
Q8: What preclinical models have been used to study the efficacy of this compound in addressing motion sickness?
A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of this compound in preventing motion sickness. [, , ]
Q9: What were the primary outcome measures used to evaluate this compound's effectiveness in treating motion sickness in clinical trials?
A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of this compound in motion sickness. [, , , ]
Q10: Which patient populations were included in clinical trials investigating this compound for gastroparesis?
A10: Clinical trials for this compound in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]
Q11: What were the key findings regarding this compound's efficacy in treating nausea associated with gastroparesis?
A11: Studies demonstrated that this compound significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]
Q12: Did this compound demonstrate any significant impact on gastric emptying in clinical trials?
A12: While this compound effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []
Q13: Are there any ongoing clinical trials investigating this compound for new indications?
A13: Yes, aside from gastroparesis and motion sickness, this compound is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.